Cas no 80334-73-2 (4-(Trichloromethyl)cinnoline)

4-(Trichloromethyl)cinnoline Chemical and Physical Properties
Names and Identifiers
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- 4-trichloromethylcinnoline
- 4-(Trichloromethyl)cinnoline
- SCHEMBL5720301
- 80334-73-2
-
- Inchi: InChI=1S/C9H5Cl3N2/c10-9(11,12)7-5-13-14-8-4-2-1-3-6(7)8/h1-5H
- InChI Key: UMBGZACTKZLAOF-UHFFFAOYSA-N
- SMILES: ClC(C1=C2C=CC=CC2=NN=C1)(Cl)Cl
Computed Properties
- Exact Mass: 245.951831g/mol
- Monoisotopic Mass: 245.951831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- XLogP3: 2.8
4-(Trichloromethyl)cinnoline PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A277246-1g |
4-(Trichloromethyl)cinnoline |
80334-73-2 | 95+% | 1g |
$707.0 | 2025-02-25 | |
Chemenu | CM278494-1g |
4-(Trichloromethyl)cinnoline |
80334-73-2 | 95% | 1g |
$848 | 2024-07-23 | |
Chemenu | CM278494-1g |
4-(Trichloromethyl)cinnoline |
80334-73-2 | 95% | 1g |
$830 | 2021-06-17 | |
Alichem | A449042066-1g |
4-(Trichloromethyl)cinnoline |
80334-73-2 | 95% | 1g |
$728.28 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742946-1g |
4-(Trichloromethyl)cinnoline |
80334-73-2 | 98% | 1g |
¥5938.00 | 2024-07-28 |
4-(Trichloromethyl)cinnoline Related Literature
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
Additional information on 4-(Trichloromethyl)cinnoline
4-(Trichloromethyl)cinnoline: A Comprehensive Overview
4-(Trichloromethyl)cinnoline, also known by its CAS registry number 80334-73-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the family of cinnolines, which are heterocyclic aromatic compounds with a bicyclic structure consisting of two nitrogen atoms. The trichloromethyl group attached to the fourth position of the cinnoline ring introduces unique electronic and structural properties, making it a versatile molecule for various applications.
The molecular formula of 4-(Trichloromethyl)cinnoline is C9H5Cl3N2, and its molecular weight is approximately 251.5 g/mol. The compound exists as a crystalline solid under standard conditions, with a melting point of around 180°C. Its solubility in common organic solvents such as dichloromethane and chloroform is moderate, which facilitates its use in various synthetic procedures and analytical techniques.
Recent studies have focused on the synthesis and characterization of trichloromethyl cinnoline derivatives to explore their potential in advanced materials and drug development. For instance, researchers have reported the use of 4-(Trichloromethyl)cinnoline as a building block for constructing two-dimensional covalent organic frameworks (COFs). These frameworks exhibit high surface area and excellent catalytic activity, making them promising candidates for gas storage and heterogeneous catalysis.
In the realm of pharmacology, 4-(Trichloromethyl)cinnoline has been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The trichloromethyl group plays a crucial role in modulating the electronic properties of the molecule, enhancing its ability to interact with cellular targets such as DNA and proteins.
The synthesis of 4-(Trichloromethyl)cinnoline typically involves a multi-step process that includes nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the production costs and environmental impact associated with traditional routes.
From an environmental perspective, understanding the fate and toxicity of 4-(Trichloromethyl)cinnoline is essential for its safe handling and application. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to assess its long-term effects on aquatic ecosystems and human health.
In conclusion, 4-(Trichloromethyl)cinnoline (CAS No. 80334-73-2) is a versatile compound with promising applications in materials science, pharmacology, and catalysis. Its unique chemical structure and functional groups make it an attractive candidate for further exploration in both academic research and industrial development.
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